Cas no 1337425-01-0 (2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol)
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-2-(2-CHLORO-3-METHYLPHENYL)ETHAN-1-OL
- Benzeneethanol, β-amino-2-chloro-3-methyl-
- Y13299
- EN300-1965288
- 1337425-01-0
- 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol
-
- MDL: MFCD24493561
- Inchi: 1S/C9H12ClNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3
- InChI Key: PQVPTZRWMCKUQH-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC=CC=1C(CO)N
Computed Properties
- Exact Mass: 185.0607417g/mol
- Monoisotopic Mass: 185.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.2Ų
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1791634-1g |
2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 98% | 1g |
¥7193.00 | 2024-08-09 | |
| Enamine | EN300-1965288-0.05g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 0.05g |
$780.0 | 2023-09-17 | ||
| Enamine | EN300-1965288-0.1g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 0.1g |
$817.0 | 2023-09-17 | ||
| Enamine | EN300-1965288-0.25g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 0.25g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-1965288-0.5g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 0.5g |
$891.0 | 2023-09-17 | ||
| Enamine | EN300-1965288-1.0g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 1g |
$928.0 | 2023-05-31 | ||
| Enamine | EN300-1965288-2.5g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 2.5g |
$1819.0 | 2023-09-17 | ||
| Enamine | EN300-1965288-5.0g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 5g |
$2692.0 | 2023-05-31 | ||
| Enamine | EN300-1965288-10.0g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 10g |
$3992.0 | 2023-05-31 | ||
| Enamine | EN300-1965288-1g |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol |
1337425-01-0 | 1g |
$928.0 | 2023-09-17 |
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol
Introduction to 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol (CAS No. 1337425-01-0)
2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol, identified by its CAS number 1337425-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, featuring both amino and chloro-methylphenyl substituents, which contribute to its distinct chemical properties and potential biological activities.
The molecular structure of 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol consists of an ethanol backbone substituted with an amino group at the second carbon and a 2-chloro-3-methylphenyl group at the same position. This configuration imparts a high degree of steric and electronic complexity, making it a versatile scaffold for further derivatization and functionalization. Such structural features are often exploited in drug discovery programs to modulate binding interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both amino and chloro-substituted aromatic rings. The presence of these functional groups suggests that 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol may exhibit properties such as protein kinase inhibition, antioxidant activity, or modulation of neurotransmitter systems. These possibilities have prompted researchers to investigate its behavior in vitro and in vivo, with the aim of identifying novel therapeutic agents.
One of the most compelling aspects of 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol is its potential as a building block for more complex molecules. The compound's reactive sites—the amino group and the aromatic ring—can be further modified through various chemical reactions, including coupling, alkylation, and aromatic substitution. These modifications allow chemists to fine-tune the physicochemical properties and biological activities of derivatives, making them more suitable for specific therapeutic applications.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol for their binding affinity to biological targets. Molecular docking studies have shown that this compound can interact with certain enzymes implicated in inflammation and cancer progression. For instance, preliminary simulations suggest that it may bind to cyclooxygenase (COX) enzymes, which are known targets for nonsteroidal anti-inflammatory drugs (NSAIDs). However, further experimental validation is necessary to confirm these interactions and assess their therapeutic relevance.
The synthesis of 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol presents both challenges and opportunities for synthetic chemists. The need for precise regioselectivity during functionalization underscores the importance of optimizing reaction conditions to achieve high yields and purity. Advances in catalytic methods have recently provided new tools for constructing complex molecular architectures more efficiently. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the chloro-substituted aromatic ring into the ethanol backbone with high precision.
From a medicinal chemistry perspective, the structural features of 1337425-01-0 make it an attractive candidate for further exploration. The combination of an amino group and a halogenated aromatic moiety often enhances solubility and bioavailability—key factors in drug design. Additionally, the presence of a secondary alcohol group provides a site for further derivatization into esters or ethers, which can improve metabolic stability while maintaining pharmacological activity.
In clinical research settings, 2-amino-2-(2-chloro-3-methylphenyl)ethan-1-ol has been examined in preclinical models to assess its potential therapeutic effects. Initial studies have indicated that it may possess anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. However, much remains unknown about its safety profile and long-term efficacy before it can be considered for human trials. Ongoing research aims to address these questions through rigorous toxicological assessments and pharmacokinetic studies.
The role of computational modeling in understanding the behavior of 1337425-01-0 cannot be overstated. By integrating experimental data with virtual screening techniques, researchers can gain deeper insights into how this compound interacts with biological systems. For example, quantum mechanical calculations have been used to predict the electronic structure of its active sites, which helps guide synthetic modifications aimed at improving binding affinity.
The future prospects for CAS No 1337425 are promising but depend on continued investment in both synthetic chemistry and biological research. As new methodologies emerge for constructing complex molecules, the accessibility of derivatives like this one will likely increase. Similarly, advances in high-throughput screening technologies will accelerate the identification of biologically active compounds derived from this scaffold.
In conclusion, 1337425 represents a valuable asset in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation not only contributes to our understanding of drug design principles but also opens up new avenues for developing treatments against various diseases. As research progresses, 1337425 may well play a pivotal role in shaping future therapeutic strategies across multiple medical disciplines.
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